5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazole ring fused with a quinoline moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition of azides and alkynes, followed by functional group transformations. One common method involves the reaction of quinoline-8-amine with an azide derivative under copper-catalyzed conditions to form the triazole ring. The subsequent introduction of the carboxamide group can be achieved through amidation reactions using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazole and quinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-aryl-1H-tetrazoles: Similar in structure but with a tetrazole ring instead of a triazole ring.
Quinoline derivatives: Compounds with modifications on the quinoline ring, exhibiting different biological activities.
Uniqueness
5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring and a quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10N6O |
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Molecular Weight |
254.25 g/mol |
IUPAC Name |
5-amino-1-quinolin-8-yltriazole-4-carboxamide |
InChI |
InChI=1S/C12H10N6O/c13-11-10(12(14)19)16-17-18(11)8-5-1-3-7-4-2-6-15-9(7)8/h1-6H,13H2,(H2,14,19) |
InChI Key |
CZSWTLVONMUKDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N3C(=C(N=N3)C(=O)N)N)N=CC=C2 |
Origin of Product |
United States |
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